molecular formula C9H10O3S B052587 4'-(Methylsulfonyl)acetophenone CAS No. 10297-73-1

4'-(Methylsulfonyl)acetophenone

Cat. No.: B052587
CAS No.: 10297-73-1
M. Wt: 198.24 g/mol
InChI Key: KAVZYDHKJNABPC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4’-(Methylsulfonyl)acetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds that exhibit cyclooxygenase (COX-1 and COX-2) inhibitory activities . These interactions are crucial as they can influence the biochemical pathways and the overall biological activity of the compound.

Cellular Effects

4’-(Methylsulfonyl)acetophenone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4’-(Methylsulfonyl)acetophenone have been found to induce apoptosis in certain cell lines . This indicates its potential role in regulating cell death and survival mechanisms.

Molecular Mechanism

The molecular mechanism of 4’-(Methylsulfonyl)acetophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-(Methylsulfonyl)acetophenone can change over time. The compound is stable under certain storage conditions, such as -20°C for up to 2 years and -80°C for up to 6 months . Its stability and activity may degrade over time, which can influence its long-term effects on cellular function in in vitro or in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-(Methylsulfonyl)acetophenone involves the reaction of 4-iodoacetophenone with sodium methanesulfonate in the presence of a catalyst such as cuprous iodide and an inorganic base like potassium carbonate. The reaction is carried out in toluene at 110°C under nitrogen protection for 24 hours . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of 4’-(Methylsulfonyl)acetophenone may involve similar reaction conditions but on a larger scale. The use of high-boiling polar solvents like dimethyl sulfoxide can be employed, although this may pose challenges in terms of solvent recovery and waste management .

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Methylsulfonyl)acetophenone is unique due to its methylsulfonyl group, which imparts specific chemical properties and reactivity. This group makes the compound a valuable intermediate in the synthesis of various biologically active molecules, particularly those with anti-inflammatory and apoptosis-inducing activities .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVZYDHKJNABPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145593
Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10297-73-1
Record name 1-[4-(Methylsulfonyl)phenyl]ethanone
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Record name 4-Methylsulfonylacetophenone
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Record name 10297-73-1
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Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
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Record name 1-[4-(methylsulphonyl)phenyl]ethan-1-one
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Record name 4-METHYLSULFONYLACETOPHENONE
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Synthesis routes and methods I

Procedure details

A solution of 152 g (0.96 mol) of KMnO4 in 3.5 1 of water is introduced into a mixture of 117.1 g (0.7 mol) of 4-(methylthio)acetophenone, prepared in Example 2c, and 292 ml of acetic acid. 2.3 l of water are added and the reaction temperature is allowed to return to room temperature. Saturated sodium sulfite solution is added dropwise until the solution is decolorized. This is left to stand overnight at room temperature. The solid obtained is filtered off, washed copiously with water and recrystallized from 95% ethanol to give 91.5 g of 4-(methylsulfonyl)acetophenone.
Name
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
117.1 g
Type
reactant
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Quantity
0 (± 1) mol
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solvent
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292 mL
Type
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Reaction Step Three
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Quantity
2.3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1036 g of oxone and 11.7 g of EDTA (Ethylene diamine tetraacetic acid) dissolved in 3.8 l of water is added dropwise to a solution of (4-methylthiophenyl)ethanone (prepared according to J. Am. Chem. Soc. 1952 p. 5475) in 1 l of acetone and 1.1 l of water, the temperature being kept below 32° C. The reaction mixture is stirred for 16 h after the end of the addition, then 550 g of sodium metabisulphite are added portionwise. The reaction mixture is then filtered, the solid obtained is taken up in water, dried in the oven and recrystallised from ethanol.
Name
Quantity
1036 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.1 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities of 4'-(Methylsulfonyl)acetophenone derivatives explored in the research?

A1: Research primarily focuses on the potential of this compound derivatives as antidiabetic and anti-inflammatory agents. Specifically, these derivatives have shown inhibitory activity against α-glucosidase and α-amylase [], enzymes involved in carbohydrate digestion and linked to diabetes management, and cyclooxygenase-2 (COX-2) [], a key enzyme involved in inflammation.

Q2: How is the structure of this compound confirmed in the research?

A2: Researchers employ a combination of spectroscopic techniques to confirm the structure of this compound and its derivatives. These include:

  • Mass spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]

Q3: Can you provide an example of how this compound acts as a starting material for synthesizing more complex molecules?

A3: One example is the synthesis of Rofecoxib, a known COX-2 inhibitor. Researchers utilized this compound as the starting point. They subjected it to a series of reactions, including bromination, condensation, and cyclization, to achieve the desired Rofecoxib structure. This synthetic route proved to be shorter and utilized a readily available starting material. []

Q4: How do researchers study the interactions between this compound derivatives and their biological targets?

A4: Researchers utilize molecular docking studies to investigate the interactions between this compound derivatives and their target enzymes. These computational studies provide insights into the binding mode, interactions at the molecular level (such as hydrogen bonds and hydrophobic interactions), and potential reasons for the observed inhibitory activities. []

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